N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
CAS No.: 952847-99-3
Cat. No.: VC5207959
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952847-99-3 |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 |
| IUPAC Name | N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
| Standard InChI | InChI=1S/C14H12N4O3S/c19-12(7-9-22-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-21-11/h1-6,8H,7,9H2,(H,16,18,19) |
| Standard InChI Key | FDBJVTPNBKUEAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Isoxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, known for its role in enhancing metabolic stability and binding affinity in drug candidates .
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1,3,4-Oxadiazole ring: A nitrogen-oxygen heterocycle associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects .
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3-(Phenylthio)propanamide side chain: A sulfur-containing moiety that may influence lipophilicity and redox reactivity, potentially modulating interactions with biological targets.
The molecular formula is C₁₅H₁₃N₃O₂S, with a molar mass of 299.35 g/mol. Key spectral data (e.g., NMR, IR) for analogous compounds confirm the presence of characteristic functional groups, such as the amide carbonyl (≈1650 cm⁻¹ in IR) and aromatic C-H stretches (≈3050 cm⁻¹) .
Comparative Structural Analysis
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis likely involves multi-step reactions:
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Isoxazole Formation: Nitrile oxides, generated in situ from oximes using NaOCl, undergo [3+2] cycloaddition with acetylene derivatives to form the isoxazole ring .
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Oxadiazole Construction: Hydrazide intermediates react with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) to yield 1,3,4-oxadiazoles .
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Side-Chain Incorporation: The 3-(phenylthio)propanamide group is introduced via nucleophilic acyl substitution or coupling reactions, leveraging thiophenol as a sulfur source.
Example Reaction Scheme
Reagents and conditions may vary based on desired yields .
Reactivity Profile
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Nucleophilic Substitution: The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones under mild oxidative conditions.
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Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, yielding carboxylic acid and amine byproducts.
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Cycloadditions: The electron-deficient oxadiazole ring can participate in Diels-Alder reactions with dienes .
Physicochemical Properties
Biological Activities and Mechanisms
Antiviral Activity
Isoxazole-containing nucleosides demonstrate inhibitory effects against herpes simplex virus (HSV) and encephalomyocarditis virus (ECMO) . While direct evidence is lacking, the isoxazole-oxadiazole framework in this compound could interfere with viral polymerase or protease activity, warranting further virological assays.
Anti-Inflammatory and Analgesic Effects
Thioether-containing analogs exhibit COX-2 inhibition (IC₅₀ ≈ 0.8 µM) and reduce carrageenan-induced edema in rodent models by 60–70% . The 3-(phenylthio)propanamide group may modulate arachidonic acid pathways, suggesting potential anti-inflammatory applications.
Pharmacological Applications and Future Directions
Drug Development Prospects
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Antimicrobial Agents: Structural optimization could address rising antibiotic resistance.
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Antiviral Therapeutics: Screening against RNA viruses (e.g., SARS-CoV-2) is warranted .
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Anti-Inflammatory Drugs: COX-2 selectivity studies could minimize gastrointestinal toxicity .
Challenges and Limitations
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Synthetic Complexity: Multi-step synthesis may limit scalability.
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Metabolic Stability: The thioether group may undergo rapid hepatic oxidation, necessitating prodrug strategies.
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